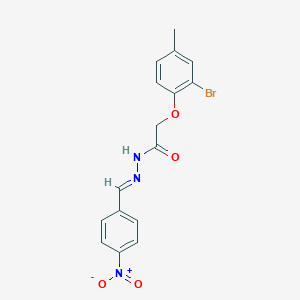![molecular formula C32H24N2O2 B324328 N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl structure Biphenyl compounds are known for their stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide typically involves the coupling of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale synthesis using similar coupling reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
作用機序
The mechanism of action of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of amide groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups, making it more reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Features amino groups, which can participate in different types of chemical reactions.
Uniqueness
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl backbone provides stability, while the amide and carbonyl groups offer sites for further chemical modification .
特性
分子式 |
C32H24N2O2 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C32H24N2O2/c35-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)33-29-13-7-8-14-30(29)34-32(36)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H,(H,33,35)(H,34,36) |
InChIキー |
LDZUQSXMSPLKLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


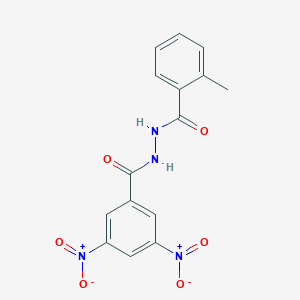

![N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B324247.png)
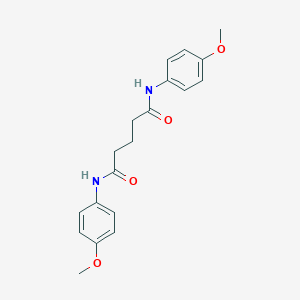

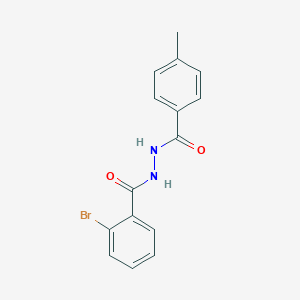

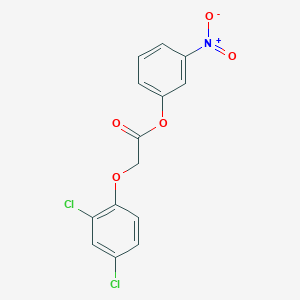
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B324259.png)
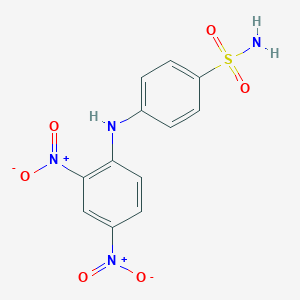
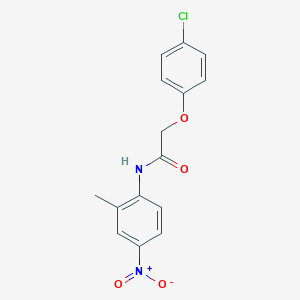
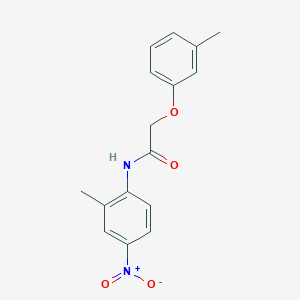
![N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B324269.png)
